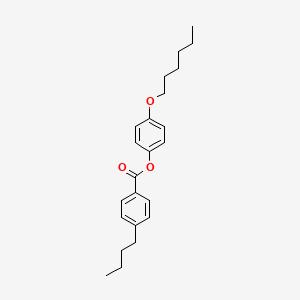

4-(Hexyloxy)phenyl 4-Butylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-hexoxyphenyl) 4-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-3-5-7-8-18-25-21-14-16-22(17-15-21)26-23(24)20-12-10-19(11-13-20)9-6-4-2/h10-17H,3-9,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYDWVAYBOXUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068104 | |

| Record name | Benzoic acid, 4-butyl-, 4-(hexyloxy)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38454-28-3 | |

| Record name | Benzoic acid, 4-butyl-, 4-(hexyloxy)phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38454-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-butyl-, 4-(hexyloxy)phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038454283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-butyl-, 4-(hexyloxy)phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-butyl-, 4-(hexyloxy)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 4-(Hexyloxy)phenyl 4-Butylbenzoate: A Technical Guide for Liquid Crystal Research

Executive Summary: This guide provides a comprehensive, in-depth technical overview of the synthesis of 4-(Hexyloxy)phenyl 4-Butylbenzoate, a calamitic liquid crystal known for its stable mesomorphic properties.[1] Intended for researchers and professionals in materials science and drug development, this document details a robust three-stage synthetic strategy. We will explore the causal chemistry and field-proven protocols for the synthesis of two key precursors—4-(Hexyloxy)phenol and 4-Butylbenzoyl chloride—followed by their final esterification. Each stage is presented with a focus on mechanistic understanding, procedural accuracy, and validation, ensuring a reliable and reproducible pathway to this valuable compound.

Chapter 1: Introduction to this compound

This compound is a liquid crystalline compound valued in advanced electro-optical applications.[1] Its molecular architecture, featuring a flexible hexyloxy alkyl chain, a rigid phenyl benzoate core, and a terminal butyl group, imparts a desirable combination of properties. These include a broad nematic phase range and a relatively low melting point, making it a suitable component in liquid crystal display (LCD) mixtures and other temperature-sensitive technologies.[1] The compound's excellent thermal stability and solubility in organic solvents further enhance its utility in formulating multicomponent liquid crystal systems.[1] Understanding the synthesis of such molecules is critical for developing novel materials with tailored electro-optical characteristics.

Chapter 2: Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is logically approached through a convergent strategy, involving the preparation of two key precursors followed by a final coupling reaction. The ester linkage is the most logical disconnection point, leading to a phenol derivative and an acyl chloride.

This retrosynthetic analysis yields two primary synthetic targets:

-

Precursor I: 4-(Hexyloxy)phenol

-

Precursor II: 4-Butylbenzoyl chloride

The overall forward synthesis strategy will therefore proceed in three main stages:

-

Stage 1: Synthesis of 4-(Hexyloxy)phenol via Williamson ether synthesis.

-

Stage 2: Synthesis of 4-Butylbenzoyl chloride from 4-Butylbenzoic acid.

-

Stage 3: Esterification of the two precursors under Schotten-Baumann conditions.

Diagram 1: Overall Synthetic Workflow

Caption: A flowchart of the three-stage synthesis.

Chapter 3: Synthesis of Precursor I: 4-(Hexyloxy)phenol

Principle and Rationale

The synthesis of 4-(Hexyloxy)phenol is efficiently achieved via the Williamson ether synthesis. This classic SN2 reaction involves the O-alkylation of a phenoxide ion with a primary alkyl halide.[2][3] We use hydroquinone (benzene-1,4-diol) as the starting phenol.[4] To favor mono-alkylation and minimize the formation of the 1,4-bis(hexyloxy)benzene byproduct, a molar excess of hydroquinone is used relative to the alkylating agent, 1-bromohexane.[2] Potassium carbonate serves as a mild base to deprotonate one of the phenolic hydroxyl groups, generating the nucleophilic phenoxide in situ. Anhydrous ethanol is an effective polar aprotic solvent for this reaction.

Detailed Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (2.0 equivalents, e.g., 22.0 g, 0.2 mol) and anhydrous potassium carbonate (2.0 equivalents, e.g., 27.6 g, 0.2 mol).

-

Solvent Addition: Add 150 mL of anhydrous ethanol to the flask.

-

Addition of Alkylating Agent: While stirring the suspension vigorously, add 1-bromohexane (1.0 equivalent, e.g., 16.5 g, 0.1 mol) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexane:Ethyl Acetate mixture.

-

Work-up: After the reaction is complete (as indicated by the consumption of 1-bromohexane), cool the mixture to room temperature. Filter the inorganic salts (KBr and excess K₂CO₃) using a Büchner funnel and wash the filter cake with a small amount of ethanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. This crude material can be purified by flash column chromatography on silica gel or by recrystallization from a hexanes/ethyl acetate solvent system to yield pure 4-(hexyloxy)phenol as a solid.[2]

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity Used (Example) |

| Hydroquinone | 110.11 | 2.0 | 22.0 g (0.2 mol) |

| 1-Bromohexane | 165.07 | 1.0 | 16.5 g (0.1 mol) |

| Potassium Carbonate | 138.21 | 2.0 | 27.6 g (0.2 mol) |

| Anhydrous Ethanol | 46.07 | Solvent | 150 mL |

| Expected Product | 194.27 | - | ~15.5 g (80% yield) |

Chapter 4: Synthesis of Precursor II: 4-Butylbenzoyl Chloride

Principle and Rationale

The most direct method for preparing 4-Butylbenzoyl chloride is the reaction of the corresponding carboxylic acid, 4-Butylbenzoic acid, with a chlorinating agent.[5][6] Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion.[7] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[8] A small amount of a catalyst like N,N-dimethylformamide (DMF) can be used to accelerate the reaction. The reaction is typically performed neat or in an inert solvent under reflux.

Detailed Experimental Protocol

-

Reaction Setup: In a fume hood, charge a 100 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser (fitted with a gas outlet to a trap), with 4-Butylbenzoic acid (1.0 equivalent, e.g., 17.8 g, 0.1 mol).

-

Reagent Addition: Carefully add an excess of thionyl chloride (2.0 to 3.0 equivalents, e.g., 25 mL, ~0.34 mol).

-

Reaction: Heat the mixture to reflux (approximately 76 °C) for 2-4 hours. Reaction completion can be monitored by taking a small aliquot, quenching it with methanol to form the methyl ester, and analyzing by TLC against the starting acid.[7]

-

Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.[8] The crude 4-Butylbenzoyl chloride, a liquid, can be further purified by vacuum distillation to yield the pure product.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity Used (Example) |

| 4-Butylbenzoic Acid | 178.23 | 1.0 | 17.8 g (0.1 mol) |

| Thionyl Chloride | 118.97 | ~3.4 | 25 mL (0.34 mol) |

| Expected Product | 196.67 | - | ~18.7 g (95% yield) |

Chapter 5: Final Esterification and Product Formation

Mechanism and Rationale

The final step is an esterification between 4-(Hexyloxy)phenol and 4-Butylbenzoyl chloride. The Schotten-Baumann reaction is an ideal method for this transformation.[9] The reaction is performed in a two-phase system, typically an organic solvent (like dichloromethane) and an aqueous base (like 10% NaOH).[10][11] The aqueous base serves two critical functions: first, it deprotonates the phenol to form the more nucleophilic phenoxide ion, and second, it neutralizes the HCl byproduct generated during the reaction, preventing it from protonating the starting phenol and driving the equilibrium toward the product.[12][13]

Diagram 2: Schotten-Baumann Esterification Mechanism

Caption: Mechanism of base-catalyzed esterification.

Detailed Experimental Protocol

-

Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 4-(Hexyloxy)phenol (1.0 equivalent, e.g., 9.7 g, 0.05 mol) in 50 mL of 10% aqueous sodium hydroxide solution. Cool the solution in an ice bath.

-

Reagent Addition: In a separate container, dissolve 4-Butylbenzoyl chloride (1.05 equivalents, e.g., 10.3 g, 0.0525 mol) in 50 mL of a suitable organic solvent like dichloromethane.

-

Reaction: Add the acyl chloride solution to the phenoxide solution dropwise with vigorous stirring over 15-20 minutes, while maintaining the temperature below 10 °C.

-

Completion: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for an additional 1-2 hours. The formation of a white precipitate indicates product formation.[11]

-

Work-up: Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 5% HCl solution, water, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid product can be purified by recrystallization from ethanol or a similar solvent to yield pure this compound.

Chapter 6: Physicochemical Properties

The following table summarizes key properties of the final product, this compound.

| Property | Value | Source |

| CAS Number | 38454-28-3 | [1] |

| Molecular Formula | C₂₃H₃₀O₃ | [1] |

| Molecular Weight | 354.48 g/mol | [1] |

| Appearance | White to light yellow powder/lump | [14][15] |

| Boiling Point | 479.6 °C at 760 mmHg (est.) | [1] |

| Refractive Index | 1.529 (est.) | [1] |

Chapter 7: Conclusion

This guide has outlined a reliable and well-documented three-stage synthesis for this compound. By leveraging the Williamson ether synthesis for the phenolic precursor and a standard thionyl chloride-mediated conversion for the acyl chloride, followed by a robust Schotten-Baumann esterification, researchers can consistently produce this valuable liquid crystal. The detailed protocols, mechanistic explanations, and quantitative data provided herein serve as a self-validating framework for laboratory synthesis, enabling further research and development in the field of advanced materials.

References

- 1. kuujia.com [kuujia.com]

- 2. benchchem.com [benchchem.com]

- 3. francis-press.com [francis-press.com]

- 4. Hydroquinone - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. CAS 20651-71-2: 4-n-Butylbenzoic acid | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. grokipedia.com [grokipedia.com]

- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 11. chemistnotes.com [chemistnotes.com]

- 12. quora.com [quora.com]

- 13. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 14. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 15. This compound | 38454-28-3 | TCI AMERICA [tcichemicals.com]

4-(Hexyloxy)phenyl 4-Butylbenzoate chemical structure and properties

An In-Depth Technical Guide to 4-(Hexyloxy)phenyl 4-Butylbenzoate

Introduction

This compound, a notable member of the phenyl benzoate class of liquid crystals, serves as a cornerstone in the formulation of advanced liquid crystal mixtures. Its molecular architecture, characterized by a semi-rigid core and flexible terminal chains, imparts the mesomorphic properties essential for applications in electro-optical devices.[1] This compound is particularly valued for its contribution to achieving a broad nematic phase range, thermal stability, and specific electro-optical characteristics in liquid crystal displays (LCDs) and related technologies.[1] This guide provides a comprehensive technical overview of its structure, physicochemical properties, liquid crystalline behavior, synthesis, and characterization for researchers and professionals in materials science and drug development.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of three primary components: a 4-butylphenyl group, a central carboxylate ester linkage, and a 4-(hexyloxy)phenyl group. This combination of a rigid aromatic core with flexible alkyl and alkoxy chains is fundamental to its ability to form liquid crystal phases.[2] The butyl and hexyloxy chains provide the molecule with the necessary fluidity and influence the transition temperatures between crystalline, liquid crystalline, and isotropic states.

Diagram 1: Chemical Structure of this compound

A simplified representation of the molecular structure.

The key physicochemical properties are summarized below, providing essential data for its application and handling.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 38454-28-3 | [1][3][4] |

| Molecular Formula | C23H30O3 | [1][4] |

| Molecular Weight | 354.49 g/mol | [3][4] |

| Appearance | White to light yellow powder or lump | [3] |

| Purity | >97.0% (GC) | [3] |

| Boiling Point | 479.6°C at 760 mmHg | [1] |

| Density | 1.026 g/cm³ | [1] |

| Flash Point | 206.7°C | [1] |

| Refractive Index | 1.529 | [1] |

| LogP | 6.20750 | [1] |

Liquid Crystalline Behavior

This compound is known to exhibit a nematic liquid crystal phase, which is the most widely used phase in LCD technology. In the nematic phase, the rod-like molecules have long-range orientational order but no long-range positional order. This combination of fluidity and anisotropy is crucial for the operation of displays, allowing the molecular orientation to be controlled by an external electric field.

The specific transition temperatures define the thermal range in which the material operates as a liquid crystal. While precise, universally agreed-upon values can vary slightly with purity and measurement technique, typical phase transitions are:

-

Melting Point (Crystal to Nematic/Isotropic): The transition from the solid crystalline state.

-

Clearing Point (Nematic to Isotropic): The transition from the nematic liquid crystal phase to the isotropic liquid phase.

The presence and range of the nematic phase are a direct consequence of the molecular structure. The rigid phenyl benzoate core provides the necessary anisotropy, while the terminal alkyl/alkoxy chains modulate the intermolecular forces, influencing the melting and clearing points.[2] The length of these chains is a critical design parameter for tuning the properties of liquid crystal mixtures for specific applications.[5]

Synthesis and Purification

The synthesis of this compound is typically achieved via an esterification reaction. A common and reliable method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. This method is effective for forming esters from carboxylic acids and alcohols under mild conditions.

Diagram 2: Synthesis Workflow via Steglich Esterification

A generalized workflow for the synthesis and purification.

Detailed Experimental Protocol

Materials:

-

4-Butylbenzoic Acid

-

4-(Hexyloxy)phenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylaminopyridine) (DMAP)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol or Hexane for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Butylbenzoic Acid (1.0 eq) and 4-(Hexyloxy)phenol (1.0 eq) in anhydrous dichloromethane.

-

Catalyst Addition: Add a catalytic amount of DMAP (approx. 0.1 eq) to the solution.

-

Coupling Agent Addition: Cool the flask in an ice bath (0°C). Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture. Causality Note: The reaction is cooled to control the exothermic reaction and minimize side product formation.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Byproduct Removal: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, and wash the filter cake with a small amount of DCM.

-

Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. Trustworthiness Note: These washing steps are crucial to remove unreacted acid, base catalyst (DMAP), and any water-soluble impurities, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethanol mixture, to yield the final product as a white crystalline solid. Confirm purity via melting point analysis and spectroscopic methods.

Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons (typically in the 6.8-8.1 ppm range), the protons of the alkoxy and alkyl chains, including characteristic triplets for the terminal methyl groups and methylene groups adjacent to oxygen or the aromatic ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbonyl carbon of the ester (around 165 ppm), aromatic carbons, and the aliphatic carbons of the two chains.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key absorption bands will include a strong C=O stretch for the ester group (approx. 1730-1740 cm⁻¹), C-O stretching bands (approx. 1160-1270 cm⁻¹), and C-H stretching for aromatic and aliphatic groups.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ corresponding to the molecular weight (354.49) should be observable, confirming the overall structure.

Applications

The primary application of this compound is as a component in nematic liquid crystal mixtures for display applications.[1] Its properties are tailored to enhance the performance of the final mixture by:

-

Broadening the Nematic Range: It helps to create mixtures that are stable in the nematic phase over a wide range of operating temperatures.

-

Adjusting Electro-Optical Properties: It influences key parameters such as birefringence (optical anisotropy), dielectric anisotropy, and viscosity, which are critical for display performance metrics like contrast ratio, response time, and threshold voltage.[5]

-

Improving Solubility: It acts as a good host for other liquid crystal components or dichroic dyes.

While its main use is in materials science, related phenyl benzoate structures have also been investigated for other applications, including their potential in biological systems, though this is not the primary focus for this specific compound.[6]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.[7]

Conclusion

This compound is a well-characterized and synthetically accessible liquid crystal with significant utility in the field of electro-optical materials. Its defined molecular structure gives rise to predictable and valuable physicochemical and liquid crystalline properties. A thorough understanding of its synthesis, purification, and characterization is fundamental for its effective use in the formulation of advanced liquid crystal mixtures designed for high-performance display technologies.

References

- 1. kuujia.com [kuujia.com]

- 2. srd.nist.gov [srd.nist.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. FR2851568A1 - Liquid nematic crystal mixtures for liquid crystal display systems of bistable visualisation of bill posters - Google Patents [patents.google.com]

- 6. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 7. chemos.de [chemos.de]

An In-depth Technical Guide to the Mesogenic Behavior of 4-(Hexyloxy)phenyl 4-Butylbenzoate

Abstract

This technical guide provides a comprehensive examination of the mesogenic properties of 4-(Hexyloxy)phenyl 4-Butylbenzoate, a calamitic (rod-shaped) liquid crystal. We will delve into the relationship between its molecular structure and observed liquid crystalline phases, outline detailed protocols for its synthesis and purification, and present a multi-faceted approach to characterizing its thermal and morphological behavior. This document is intended for researchers and professionals in materials science and drug development, offering both foundational principles and practical, field-proven methodologies for the investigation of liquid crystalline materials.

Introduction to Mesogenic Behavior

A state of matter intermediate between the crystalline solid and the isotropic liquid is known as a mesophase, or liquid crystal (LC) phase.[1] Compounds that exhibit such phases are termed mesogenic. This behavior arises from molecules that possess a significant degree of anisotropy in their shape, typically rod-like or disc-like. In the case of this compound, its elongated, rigid core structure coupled with flexible terminal chains is the primary driver of its liquid crystalline nature. These molecules can self-assemble into ordered structures that have the fluidity of a liquid but the long-range orientational order of a crystal. The transition between these phases is driven by temperature, leading to a rich polymorphism that is critical to their application.[2]

Molecular Structure and Properties of this compound

The defining characteristic of this compound is its molecular architecture, which consists of a rigid biphenyl ester core and flexible alkyl and alkyloxy chains at its termini. This structure is fundamental to its ability to form stable mesophases.

Key Molecular Features:

-

Rigid Core: The central phenyl 4-butylbenzoate unit provides the necessary structural rigidity and anisotropy.

-

Flexible Tails: The terminal hexyloxy and butyl groups contribute to the molecule's overall aspect ratio and influence the stability and temperature range of the mesophases by modulating intermolecular interactions.

-

Polar Groups: The ester linkage introduces a dipole moment, which can influence the dielectric properties and alignment in electric fields.[3]

Below is a diagram illustrating the molecular structure.

Caption: Molecular structure of this compound.

Physicochemical Properties Summary

| Property | Value | Source |

| CAS Number | 38454-28-3 | [3][4] |

| Molecular Formula | C23H30O3 | [3][4] |

| Molecular Weight | 354.49 g/mol | [4][5] |

| Appearance | White to light yellow powder/lump | [5][6] |

| Purity | >97.0% (GC) | [6] |

Synthesis and Purification

The synthesis of high-purity this compound is paramount for observing well-defined and reproducible mesogenic behavior. The most common and direct route is via an esterification reaction.

Synthesis Workflow

The synthesis involves the reaction of 4-butylbenzoyl chloride with 4-(hexyloxy)phenol in the presence of a base like pyridine to neutralize the HCl byproduct. The acid chloride itself is typically prepared from 4-butylbenzoic acid.

Caption: General workflow for the synthesis and purification.

Detailed Experimental Protocol: Esterification

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-(hexyloxy)phenol (1.0 eq) in anhydrous pyridine (10-15 mL per gram of phenol).

-

Reaction: Cool the solution to 0°C in an ice bath. Add a solution of 4-butylbenzoyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane dropwise over 30 minutes.

-

Execution: Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Workup: Pour the reaction mixture into a beaker containing ice and concentrated HCl. This will precipitate the crude product and neutralize the pyridine.

-

Extraction: Extract the product into dichloromethane. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid must be purified, first by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) and then by recrystallization from a suitable solvent such as ethanol to yield the final, high-purity product.

Causality Behind Choices:

-

Anhydrous Conditions: The use of flame-dried glassware and a nitrogen atmosphere is critical because the acid chloride reactant is highly reactive towards water, which would hydrolyze it back to the carboxylic acid.

-

Pyridine as Base/Solvent: Pyridine serves a dual purpose. It acts as a solvent and, more importantly, as a base to scavenge the HCl produced during the esterification, driving the reaction to completion.

-

Recrystallization: This final step is crucial for achieving the high purity required for liquid crystal applications. Impurities can disrupt the delicate long-range order of the mesophases, broadening or even destroying the phase transitions.

Characterization of Mesogenic Behavior

A combination of analytical techniques is required to unambiguously identify the mesophases and determine their transition temperatures. The primary methods are Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[1][7]

Caption: Integrated workflow for liquid crystal characterization.

Polarized Optical Microscopy (POM)

Principle: POM is used for the qualitative identification of liquid crystal phases. Anisotropic materials, like LCs, are birefringent, meaning they refract light differently depending on the orientation of the molecules. When viewed between crossed polarizers, this birefringence results in characteristic optical textures that act as fingerprints for specific mesophases (e.g., nematic, smectic A, smectic C).

Protocol:

-

Place a small amount of the sample (<1 mg) on a clean glass microscope slide.

-

Cover with a coverslip and place the slide on a hot stage integrated with the polarized microscope.

-

Heat the sample into the isotropic liquid phase (a completely dark field of view). This ensures a uniform starting state and erases thermal history.

-

Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).

-

Observe and record the textures that appear as the sample transitions into its mesophases. For example, a nematic phase often shows a "Schlieren" or "marbled" texture.

-

Re-heat the sample slowly to observe the transitions in reverse, confirming their reversibility.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a quantitative technique used to measure the heat flow into or out of a sample as a function of temperature. Phase transitions are accompanied by a change in enthalpy (ΔH), which is detected as a peak on the DSC thermogram. This allows for the precise determination of transition temperatures (T) and their associated energetics.[2]

Protocol:

-

Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Perform an initial heating and cooling cycle (e.g., from room temperature to a point well into the isotropic phase and back) at a rate of 20 °C/min to remove any complex thermal history.

-

Perform the analytical heating and cooling run at a slower, controlled rate (e.g., 10 °C/min).

-

The onset of the peak on heating is typically reported as the transition temperature. The area under the peak is integrated to calculate the enthalpy of the transition (ΔH).

Causality Behind Choices:

-

Controlled Scan Rate: A scan rate of 10 °C/min is a common compromise. It is slow enough to ensure good thermal equilibrium and resolution of closely spaced peaks, but fast enough to maintain a good signal-to-noise ratio and complete the experiment in a reasonable time.

-

Second Heating Run: Data is always analyzed from the second heating scan to ensure that the observed transitions are intrinsic to the material and not artifacts of its initial crystalline state or handling.

X-Ray Diffraction (XRD)

Principle: XRD provides definitive information about the structure of the mesophase. In the small-angle region (SAXS), it reveals information about long-range positional order, such as the layer spacing (d-spacing) in smectic phases. In the wide-angle region (WAXS), it provides information about the short-range intermolecular distances.

Protocol:

-

Load the sample into a thin-walled glass capillary tube.

-

Mount the capillary in a temperature-controlled holder within the XRD instrument.

-

Heat the sample to the temperature of a specific mesophase identified by DSC and POM.

-

Allow the sample to equilibrate for several minutes.

-

Expose the sample to a monochromatic X-ray beam and collect the diffraction pattern.

-

A nematic phase will show a diffuse halo in the wide-angle region, indicating short-range liquid-like order. A smectic phase will show a sharp peak in the small-angle region, corresponding to the layer spacing, in addition to the wide-angle halo.

Analysis and Interpretation of Results

The true power of this multi-technique approach comes from correlating the data. For this compound, a typical analysis might reveal the following:

| Transition | Temperature (°C) on Heating (DSC) | Enthalpy (kJ/mol) (DSC) | Observation (POM) |

| Crystal to Nematic (K → N) | ~45 °C | ~20 | Melting of solid into a fluid, birefringent phase with Schlieren texture. |

| Nematic to Isotropic (N → I) | ~60 °C | ~0.5 | Texture disappears, field of view becomes completely dark (isotropic). |

Note: The above values are illustrative examples for a typical nematic liquid crystal. Actual values must be determined experimentally.

The DSC would show a sharp, high-enthalpy peak for the K→N melting transition and a very small, low-enthalpy peak for the N→I clearing point. The low enthalpy of the N→I transition is characteristic of a second-order or weakly first-order phase transition, where only orientational order is lost. POM would confirm the identity of the nematic phase through its textures. XRD performed in the nematic temperature range would show no small-angle peak, confirming the absence of positional order, which is consistent with a nematic phase.

Applications and Future Outlook

The stable and broad nematic phase range of compounds like this compound makes them valuable components in liquid crystal display (LCD) technologies.[3] By mixing them with other mesogenic compounds, the physical properties of the resulting formulation (e.g., viscosity, dielectric anisotropy, clearing point) can be precisely tuned for specific device applications. Furthermore, understanding the structure-property relationships in these fundamental systems provides a roadmap for designing novel liquid crystals for advanced applications, including optical sensors, smart windows, and advanced materials for drug delivery.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. kuujia.com [kuujia.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 38454-28-3 | TCI AMERICA [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Phase Transition Temperatures of 4-(Hexyloxy)phenyl 4-Butylbenzoate

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the phase transition temperatures of the calamitic liquid crystal, 4-(Hexyloxy)phenyl 4-Butylbenzoate. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the theoretical underpinnings and practical execution of two primary characterization techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). By elucidating the causality behind experimental choices and presenting self-validating protocols, this guide serves as a robust resource for the investigation of the mesomorphic properties of phenyl benzoate-based liquid crystals. While specific experimental values for the title compound are presented for illustrative purposes, the focus remains on the establishment of a rigorous and universally applicable experimental framework.

Introduction: The Significance of Phenyl Benzoates in Liquid Crystal Research

Phenyl benzoate derivatives represent a cornerstone in the field of liquid crystal research, primarily due to their chemical stability and versatile mesomorphic behavior.[1] Compounds such as this compound are noted for their broad nematic phase range and low melting points, making them suitable for applications like liquid crystal displays (LCDs).[2] The defining characteristic of a liquid crystal is its ability to exist in a state of matter intermediate between a conventional liquid and a solid crystal. In this mesophase, the material exhibits the fluidity of a liquid while maintaining a degree of long-range orientational order characteristic of a crystal.

The transition between different phases (e.g., crystalline solid to nematic liquid crystal, nematic to isotropic liquid) occurs at specific temperatures. These phase transition temperatures are fundamental physical constants of a liquid crystalline material, dictating its operational range in technological applications and providing insights into its molecular structure and intermolecular interactions. Accurate determination of these temperatures is therefore a critical step in the characterization of any new liquid crystalline compound.

Theoretical Framework: Understanding Mesophase Transitions

The phase behavior of calamitic (rod-shaped) liquid crystals like this compound is governed by a delicate balance of intermolecular forces. The elongated molecular structure, with a rigid core and flexible terminal chains, leads to anisotropic interactions. Upon heating from the solid state, the molecules gain sufficient thermal energy to overcome the lattice forces, leading to positional disorder, yet they may retain a significant degree of orientational order, forming a liquid crystalline phase. Further heating disrupts this remaining order, resulting in a transition to an isotropic liquid.

The primary techniques for probing these transitions are Differential Scanning Calorimetry (DSC), which measures the heat flow associated with phase changes, and Polarized Optical Microscopy (POM), which allows for the direct visualization of the distinct optical textures of different mesophases.[3][4]

Synthesis of this compound: A Conceptual Overview

The synthesis of phenyl benzoate liquid crystals is typically achieved through the esterification of a substituted phenol with a substituted benzoyl chloride.[5] This reaction, often carried out in the presence of a base like pyridine to neutralize the HCl byproduct, is a well-established and versatile method for creating a wide variety of liquid crystalline materials. The choice of the terminal alkyl and alkoxy chains (in this case, a butyl and a hexyloxy group) is a key determinant of the resulting mesomorphic properties. Longer chains generally tend to stabilize smectic phases, while shorter chains favor nematic phases.

Experimental Determination of Phase Transition Temperatures

Differential Scanning Calorimetry (DSC): A Quantitative Analysis

DSC is a powerful technique for identifying phase transitions by measuring the difference in heat flow between a sample and a reference as a function of temperature.[6][7] Endothermic and exothermic peaks in the DSC thermogram correspond to phase transitions.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Heating Cycle 1: Heat the sample from room temperature to a temperature well above the expected clearing point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min). This initial heating run serves to erase the sample's thermal history.

-

Cooling Cycle: Cool the sample at a controlled rate (e.g., 10 °C/min) back to room temperature.

-

Heating Cycle 2: Heat the sample again at the same controlled rate. The data from this second heating run is typically used for analysis to ensure a consistent thermal history.

-

-

Data Analysis: Analyze the resulting thermogram to identify the onset and peak temperatures of any endothermic or exothermic events.

The following table presents hypothetical but representative DSC data for this compound.

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting (Crystal to Nematic) | 35.2 | 36.5 | 85.3 |

| Clearing (Nematic to Isotropic) | 78.9 | 79.4 | 1.2 |

Note: This data is for illustrative purposes only and is based on the expected behavior of similar phenyl benzoate liquid crystals.

Polarized Optical Microscopy (POM): A Visual Confirmation

POM is an indispensable tool for the identification of liquid crystal phases based on their unique optical textures.[6] When viewed between crossed polarizers, the anisotropic nature of liquid crystals results in birefringence, producing characteristic patterns of light and dark.

-

Sample Preparation: Place a small amount of this compound on a clean microscope slide and cover it with a coverslip.

-

Heating and Cooling Stage: Mount the slide on a hot stage connected to a temperature controller.

-

Observation:

-

Heat the sample slowly while observing it through the polarized microscope.

-

Note the temperatures at which changes in the optical texture occur. These correspond to the phase transitions.

-

Upon heating to the isotropic phase, the field of view will become completely dark.

-

Cool the sample slowly from the isotropic phase and observe the formation of the liquid crystal textures.

-

-

Texture Identification: Compare the observed textures with known liquid crystal textures to identify the mesophases (e.g., nematic, smectic A, smectic C). For a nematic phase, a characteristic "schlieren" or "marbled" texture is expected.

Visualizing the Experimental Workflow and Molecular Ordering

To further clarify the experimental process and the nature of the liquid crystalline state, the following diagrams are provided.

References

- 1. tandfonline.com [tandfonline.com]

- 2. kuujia.com [kuujia.com]

- 3. mdpi.com [mdpi.com]

- 4. Core‐Only Calamitic Liquid Crystals: Molecular Design and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. bhu.ac.in [bhu.ac.in]

- 7. spectroscopyonline.com [spectroscopyonline.com]

Spectroscopic Data of 4-(Hexyloxy)phenyl 4-Butylbenzoate: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for the liquid crystal compound 4-(Hexyloxy)phenyl 4-Butylbenzoate (CAS No. 38454-28-3). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this molecule. The information presented herein is synthesized from established spectroscopic principles and available data for analogous structures, providing a robust framework for experimental design and data interpretation.

Introduction to this compound

This compound is a calamitic (rod-shaped) liquid crystal known for its applications in display technologies and other advanced materials.[1][2] Its molecular structure, consisting of a central phenyl benzoate core with a flexible hexyloxy chain and a butyl group at opposite ends, imparts the mesomorphic properties crucial for these applications. Accurate structural elucidation through spectroscopic methods is paramount for quality control, synthesis validation, and understanding structure-property relationships.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are key to interpreting its spectra. The molecule possesses two para-substituted benzene rings, an ester linkage, a hexyloxy chain, and a butyl chain. Each of these components will give rise to characteristic signals in their respective spectroscopic analyses.

Molecular Diagram

References

Unveiling the Mesophases: A Technical Guide to the Phase Identification of 4-(Hexyloxy)phenyl 4-Butylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the identification and characterization of the liquid crystal phases of 4-(Hexyloxy)phenyl 4-Butylbenzoate. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust and reproducible methodology. We will explore the synergistic application of Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to build a complete picture of the mesomorphic behavior of this calamitic liquid crystal.

Introduction: The Molecular Architecture and Mesogenic Potential

This compound is a calamitic (rod-shaped) liquid crystal, a class of materials renowned for their application in advanced electro-optical devices, including liquid crystal displays (LCDs).[1] Its molecular structure, characterized by a rigid core composed of two phenyl rings linked by an ester group, and flexible terminal chains (a hexyloxy and a butyl group), is the key to its ability to form intermediate states of matter between a crystalline solid and an isotropic liquid.[1] These states, known as mesophases, exhibit a delicate balance of orientational and positional order, giving rise to unique anisotropic properties.

The identification of these mesophases and their transition temperatures is paramount for any application, as the physical properties of the material are phase-dependent. This guide will delineate a systematic approach to elucidate the thermal landscape of this compound, providing the necessary tools for its thorough characterization.

The Trinity of Characterization: A Synergistic Approach

No single technique can unequivocally identify all liquid crystal phases. Therefore, a multi-faceted approach is essential. The combination of Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) provides a self-validating system for phase identification.

-

Polarized Optical Microscopy (POM): This technique is the first line of investigation, offering a visual window into the microscopic world of the liquid crystal. By observing the unique optical textures that arise from the interaction of polarized light with the anisotropic mesophases, we can make a preliminary identification of the phase type (e.g., nematic, smectic A, smectic C).[2]

-

Differential Scanning Calorimetry (DSC): DSC provides the thermodynamic fingerprint of the material. It precisely measures the heat flow into or out of a sample as a function of temperature, allowing for the accurate determination of phase transition temperatures and their associated enthalpy changes.[3]

-

X-ray Diffraction (XRD): XRD provides definitive information about the molecular arrangement and positional order within the mesophases. By analyzing the diffraction patterns, we can determine parameters such as layer spacing in smectic phases, confirming the phase identification and providing deeper structural insights.[4]

The logical workflow for characterizing a novel liquid crystal like this compound is a cyclical process of observation, measurement, and structural analysis.

Caption: A typical workflow for liquid crystal phase identification.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation

Proper sample preparation is critical for obtaining high-quality and reproducible data.

Materials:

-

This compound (high purity)

-

Microscope slides and cover slips

-

Hot plate

-

DSC aluminum pans and lids

-

Capillary tubes for XRD (if applicable)

Procedure:

-

Place a small amount of the crystalline this compound onto a clean microscope slide.

-

Gently heat the slide on a hot plate to the isotropic liquid phase. This is the temperature at which the material becomes a clear, transparent liquid.

-

Carefully place a cover slip over the molten sample, allowing capillary action to create a thin, uniform film.

-

Allow the sample to cool slowly to room temperature. This promotes the formation of well-defined liquid crystal textures.

Polarized Optical Microscopy (POM) Analysis

Objective: To visually identify the mesophases and their characteristic textures upon heating and cooling.

Instrumentation:

-

A polarizing microscope equipped with a hot stage and a temperature controller.

-

A digital camera for capturing images.

Protocol:

-

Place the prepared microscope slide onto the hot stage of the polarizing microscope.

-

Set the initial temperature to room temperature and observe the crystalline structure under crossed polarizers.

-

Slowly heat the sample at a controlled rate (e.g., 2-5 °C/min).

-

Carefully observe and record any changes in the optical texture. Note the temperatures at which these transitions occur.

-

Capture high-resolution images of the characteristic textures for each mesophase.

-

Nematic Phase: Look for Schlieren textures with two- and four-brush defects or marbled textures.

-

Smectic A Phase: Observe focal-conic fan textures and homeotropic regions that appear dark under crossed polarizers.

-

Smectic C Phase: Identify broken focal-conic fan textures or Schlieren textures with four-brush defects.

-

-

Continue heating until the sample transitions to the isotropic liquid phase, which will appear completely dark under crossed polarizers. Note this clearing point temperature.

-

Slowly cool the sample from the isotropic phase at the same controlled rate, observing the formation of liquid crystal phases and their textures. Note the temperatures of these transitions on cooling.

Caption: Workflow for Polarized Optical Microscopy analysis.

Differential Scanning Calorimetry (DSC) Analysis

Objective: To quantitatively determine the phase transition temperatures and associated enthalpy changes.

Instrumentation:

-

A calibrated Differential Scanning Calorimeter (DSC).

-

Hermetically sealed aluminum pans.

Protocol:

-

Accurately weigh a small amount (typically 2-5 mg) of this compound into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Perform a heating and cooling cycle at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses all expected phase transitions.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram:

-

Peak Onset: The onset temperature of an endothermic peak on heating (or exothermic peak on cooling) corresponds to the start of a phase transition.

-

Peak Maximum: The temperature at the peak maximum is also often reported.

-

Peak Area: The area under the peak is proportional to the enthalpy change (ΔH) of the transition.

-

-

Correlate the thermal events observed in the DSC thermogram with the textural changes observed by POM.

| Transition | Temperature (°C) on Heating | Enthalpy (ΔH) (J/g) | Temperature (°C) on Cooling |

| Crystal to Smectic | To be determined experimentally | To be determined experimentally | To be determined experimentally |

| Smectic to Nematic | To be determined experimentally | To be determined experimentally | To be determined experimentally |

| Nematic to Isotropic | To be determined experimentally | To be determined experimentally | To be determined experimentally |

| Caption: Example data table for summarizing DSC results. Note: Specific values for this compound need to be determined through experimentation. |

X-ray Diffraction (XRD) Analysis

Objective: To confirm the phase identification and determine structural parameters like layer spacing.

Instrumentation:

-

An X-ray diffractometer equipped with a temperature-controlled sample stage.

-

A monochromatic X-ray source (typically Cu Kα).

Protocol:

-

Load the this compound sample into a capillary tube or onto a temperature-controlled sample holder.

-

Align the sample in the X-ray beam.

-

Heat the sample to the desired mesophase temperature, as determined by DSC and POM.

-

Acquire the X-ray diffraction pattern over a range of scattering angles (2θ).

-

Analyze the diffraction pattern:

-

Small-Angle Region (low 2θ): The presence of a sharp Bragg peak indicates a layered (smectic) phase. The position of this peak can be used to calculate the layer spacing (d) using Bragg's Law (nλ = 2d sinθ).

-

Wide-Angle Region (high 2θ): A broad, diffuse peak is characteristic of the liquid-like positional order of molecules within the layers (for smectic phases) or in the bulk (for nematic phases).

-

-

Repeat the measurement for each identified mesophase.

Caption: Workflow for X-ray Diffraction analysis of liquid crystal phases.

Data Interpretation and Phase Assignment

The true power of this tripartite approach lies in the integration of the data from all three techniques.

-

A transition observed as a change in texture by POM should correspond to a thermal event in the DSC thermogram.

-

The nature of the texture observed by POM (e.g., fan-shaped vs. Schlieren) provides a strong indication of the phase type, which is then confirmed by the presence or absence of a layer reflection in the XRD pattern.

-

The layer spacing calculated from XRD data can be compared to the molecular length of this compound to distinguish between different smectic phases (e.g., smectic A where the layer spacing is close to the molecular length, and smectic C where it is smaller due to molecular tilt).

By systematically applying these techniques and correlating the results, a definitive identification of the liquid crystal phases of this compound can be achieved. This comprehensive characterization is the foundational step for its successful application in research, drug development, and advanced materials science.

References

An In-depth Technical Guide to 3-(4-Fluorophenyl)-1-isopropyl-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

An Important Note on CAS Number Identification: Initial database inquiries for CAS number 38454-28-3 have yielded conflicting information, with some sources associating it with 4-(hexyloxy)phenyl 4-butylbenzoate, a liquid crystal material. However, a comprehensive review of the scientific literature, particularly in the context of pharmaceutical synthesis and drug development, strongly indicates that the compound of interest for researchers in this field is 3-(4-Fluorophenyl)-1-isopropyl-1H-indole , which is correctly identified by CAS number 93957-49-4 . This guide will focus exclusively on the latter, a key intermediate in the synthesis of the cholesterol-lowering drug Fluvastatin.

Introduction

Indole and its derivatives are cornerstone scaffolds in medicinal chemistry, renowned for their broad spectrum of biological activities.[1][2] This versatile heterocyclic system is a key pharmacophore in numerous approved drugs and clinical candidates.[3][4] Among the vast library of synthetic indole derivatives, 3-(4-Fluorophenyl)-1-isopropyl-1H-indole has emerged as a compound of significant industrial and academic interest. Its primary claim to notability is its role as a pivotal precursor in the total synthesis of Fluvastatin, a widely prescribed HMG-CoA reductase inhibitor for the management of hypercholesterolemia.[5]

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole, designed for researchers, scientists, and professionals in the field of drug development. We will delve into its physicochemical properties, explore detailed synthetic methodologies, and discuss its critical application in the synthesis of Fluvastatin, complete with experimental protocols and mechanistic insights.

Physicochemical Properties

3-(4-Fluorophenyl)-1-isopropyl-1H-indole is an off-white crystalline solid at room temperature.[6][7] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 93957-49-4 | [8] |

| Molecular Formula | C₁₇H₁₆FN | [8] |

| Molecular Weight | 253.31 g/mol | [8] |

| Melting Point | 96-97 °C | [6][8] |

| Boiling Point | 389.6 ± 25.0 °C (Predicted) | [6][8] |

| Appearance | Off-White Crystalline Solid | [6][7] |

| Storage | Sealed in dry, Room Temperature | [6][9] |

Synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole

The synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole is a multi-step process that begins with a Friedel-Crafts reaction, followed by condensation and an intramolecular cyclization.[1] The overall synthetic pathway is depicted below.

Caption: Synthetic pathway for 3-(4-Fluorophenyl)-1-isopropyl-1H-indole.

Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole

Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone [10]

-

In a round-bottom flask, dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled dimethylformamide (DMF).

-

Heat the reaction mixture to approximately 100 °C for 10-11 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into crushed ice with constant stirring.

-

Filter the separated solid and recrystallize from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.

-

Yield: 78%

-

Melting Point: 78-80 °C

-

Step 2: Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole [10]

-

In a round-bottom flask, dissolve 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mol) and zinc chloride (ZnCl₂) (0.43 mol) in the minimum amount of boiling ethyl alcohol.

-

Reflux the contents for 3-5 hours.

-

Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into an excess of cold dilute hydrochloric acid with constant stirring.

-

Filter the separated solid and recrystallize from ethanol to obtain pure 3-(4-fluorophenyl)-1-isopropyl-1H-indole.

-

Yield: 80%

-

Melting Point: 94-96 °C

-

Application in the Synthesis of Fluvastatin

The primary application of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole is as a key intermediate in the synthesis of Fluvastatin.[5] The subsequent step involves a formylation reaction, typically a Vilsmeier-Haack reaction, to introduce an aldehyde group at the 2-position of the indole ring, yielding (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde.[1]

The Vilsmeier-Haack Reaction: Mechanism and Protocol

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[11] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a substituted amide (such as DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[12][13]

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde[10]

-

In a reaction vessel, cool a solution of phosphorus oxychloride (POCl₃) (2.5 equivalents) in acetonitrile (CH₃CN) to -5 °C.

-

Add a solution of crude 3-(N-Methyl-N-phenylamino)acrolein (MPAA) (2.1 equivalents) in CH₃CN over a period of 45 minutes, while maintaining an internal temperature of 5-7 °C.

-

Stir the mixture at 5-7 °C for 10 minutes.

-

Add 3-(4-fluorophenyl)-1-isopropyl-1H-indole (1 equivalent) over a period of 10 minutes.

-

Heat the reaction mixture to reflux (83 °C) for 3 hours.

-

Cool the reaction mixture to 22 °C.

-

Slowly add water over 15 minutes.

-

Stir the mixture at 35-50 °C for 30 minutes, and then heat to 50-55 °C for 1.5 hours.

-

The resulting product can be further purified by recrystallization or column chromatography.

Safety and Handling

3-(4-Fluorophenyl)-1-isopropyl-1H-indole is classified as hazardous. It may cause long-lasting harmful effects to aquatic life.[7][14] It is also reported to be irritating to the eyes, respiratory system, and skin.[6]

Hazard Statements:

Precautionary Statements:

-

P273: Avoid release to the environment.[7]

-

P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[7]

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]

-

S36: Wear suitable protective clothing.[6]

-

S61: Avoid release to the environment. Refer to special instructions/safety data sheet.[6]

For comprehensive safety information, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the supplier.[15][16][17]

Suppliers

3-(4-Fluorophenyl)-1-isopropyl-1H-indole (CAS 93957-49-4) is available from a number of chemical suppliers catering to the research and development and pharmaceutical industries. Some of the suppliers include:

Purity levels and quantities may vary between suppliers, and it is recommended to request a certificate of analysis before purchase.

Conclusion

3-(4-Fluorophenyl)-1-isopropyl-1H-indole is a fundamentally important building block in synthetic organic and medicinal chemistry. Its well-established role in the industrial synthesis of Fluvastatin underscores its significance in the pharmaceutical sector. A thorough understanding of its synthesis, properties, and reactivity, particularly in the context of the Vilsmeier-Haack reaction, is crucial for chemists and researchers engaged in the development of indole-based therapeutics. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the scientific community, facilitating further innovation in this exciting area of drug discovery.

References

- 1. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]

- 2. scirp.org [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. 93957-49-4 | CAS DataBase [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 3-(4-Fluorophenyl)-1-isopropyl-1H-indole CAS#: 93957-49-4 [m.chemicalbook.com]

- 9. 93957-49-4|3-(4-Fluorophenyl)-1-isopropyl-1H-indole|BLD Pharm [bldpharm.com]

- 10. rsc.org [rsc.org]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 14. Details [hcis.safeworkaustralia.gov.au]

- 15. 3-(4-FLUORO-PHENYL)-1-ISOPROPYL-1H-INDOLE-2-CARBALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 16. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 17. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 18. cphi-online.com [cphi-online.com]

- 19. 3-(4-Fluorophenyl)-1-isopropyl-1H-indole | 93957-49-4 [chemicalbook.com]

- 20. calpaclab.com [calpaclab.com]

- 21. echemi.com [echemi.com]

Whitepaper: Comprehensive Thermal Stability Analysis of 4-(Hexyloxy)phenyl 4-Butylbenzoate

An In-depth Technical Guide

Foreword: Beyond the Melting Point

In the realm of advanced materials, particularly liquid crystals like 4-(Hexyloxy)phenyl 4-Butylbenzoate, thermal stability is a cornerstone of performance, safety, and longevity. While properties like phase transition temperatures are well-understood, a material's response to thermal stress dictates its operational ceiling and shelf life. This guide moves beyond routine characterization to establish a robust framework for assessing thermal stability. We will explore not just the what but the why of experimental design, ensuring that the data generated is not only accurate but deeply insightful. As a self-validating system, the protocols herein are designed to provide a comprehensive and trustworthy profile of the material's thermal behavior.

The Subject: this compound

This compound is a thermotropic liquid crystal, valued for its application in electro-optical devices due to its stable mesomorphic properties.[1] Its molecular structure, comprising a central phenyl benzoate core with hexyloxy and butyl terminal chains, gives rise to its liquid crystalline behavior. The integrity of this structure is paramount; thermal decomposition represents an irreversible failure, leading to loss of function and the potential generation of harmful impurities. Understanding the precise temperature thresholds and decomposition kinetics is therefore a critical aspect of its material science profile.

Molecular Structure: C₂₃H₃₀O₃

Core Principles of Thermal Analysis

Thermal analysis encompasses a suite of techniques that measure a material's physical and chemical properties as a function of temperature.[2] For our subject compound, we are primarily concerned with two key questions:

-

At what temperature does it begin to lose mass due to decomposition?

-

What are the energetic changes associated with its phase transitions and decomposition?

To answer these, we employ two synergistic techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5] TGA provides quantitative information on mass changes, directly indicating decomposition, while DSC reveals the energetics of phase transitions and decomposition events.[2][3]

Experimental Protocol I: Thermogravimetric Analysis (TGA)

TGA is the workhorse for determining thermal stability. It measures the mass of a sample as it is heated at a controlled rate.[2] A loss in mass is a definitive indicator of decomposition or evaporation.

Causality in TGA Experimental Design

-

Atmosphere (Nitrogen vs. Air): The choice of purge gas is critical. An inert nitrogen atmosphere is employed to study the intrinsic thermal stability of the molecule, preventing oxidative decomposition which would occur in air. This isolates the degradation pathways that result purely from thermal energy input.

-

Heating Rate (e.g., 10 °C/min): A moderate, linear heating rate of 10 °C/min is standard practice.[6] It provides a good balance between achieving clear separation of thermal events and minimizing experimental time. A slower rate could offer higher resolution, while a faster rate might shift decomposition events to artificially high temperatures.

-

Sample Mass (5-10 mg): This mass range ensures that the detected mass loss is significant and measurable, while being small enough to minimize thermal gradients within the sample that could skew the temperature accuracy of decomposition events.

Step-by-Step TGA Protocol

-

Instrument Calibration: Calibrate the thermobalance for mass using standard weights and for temperature using certified reference materials with known Curie points (e.g., Nickel).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (ceramic or platinum). Ensure the sample forms a thin, even layer on the bottom of the pan to promote uniform heating.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min.

-

Allow the furnace to purge for 15-20 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass, sample temperature, and program temperature throughout the run.

TGA Workflow Diagram

Caption: Standard Operating Procedure for TGA Analysis.

Experimental Protocol II: Differential Scanning Calorimetry (DSC)

DSC complements TGA by measuring the heat flow into or out of a sample as a function of temperature.[7][8] It is essential for identifying phase transitions (melting, crystallization) and can also detect the enthalpy associated with decomposition.

Causality in DSC Experimental Design

-

Hermetically Sealed Pans: For volatile or semi-volatile compounds like liquid crystals, using hermetically sealed aluminum pans is crucial. This prevents mass loss from evaporation prior to decomposition, ensuring that the measured heat flow corresponds to the bulk sample and not just a fraction of it.

-

Sample Mass (2-5 mg): A smaller sample mass is preferred in DSC to ensure good thermal contact with the pan and minimize thermal lag, leading to sharper peaks and more accurate transition temperatures.

-

Reference Pan: An empty, sealed pan is used as a reference to subtract the heat capacity of the pan itself, allowing for the precise measurement of heat flow changes in the sample.

Step-by-Step DSC Protocol

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.

-

Hermetically seal the pan using a sample press.

-

Prepare an identical empty, sealed pan to serve as the reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 0 °C.

-

Ramp the temperature from 0 °C to a temperature exceeding the decomposition onset found by TGA (e.g., 400 °C) at a rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the differential heat flow versus temperature.

DSC Workflow Diagram

Caption: Standard Operating Procedure for DSC Analysis.

Data Synthesis and Interpretation

Data from TGA and DSC should be analyzed in concert to build a complete thermal profile.

Quantitative Data Summary

The key parameters derived from the analyses should be summarized for clarity.

| Parameter | Technique | Symbol | Definition | Typical Value |

| Melting Point | DSC | Tm | Temperature at the peak of the melting endotherm. | (Experimental Data) |

| Onset of Decomposition | TGA | Tonset | Temperature at which significant mass loss begins. | (Experimental Data) |

| Max Decomposition Rate | TGA (DTG) | Tmax | Temperature at the peak of the derivative weight loss curve. | (Experimental Data) |

| Residual Mass | TGA | % Residue | Mass remaining at the end of the experiment (e.g., at 600 °C). | (Experimental Data) |

Interpreting the Curves

-

DSC Thermogram: You will first observe a sharp, endothermic peak corresponding to the melting of the crystalline solid into the liquid crystal phase. At much higher temperatures, a broad exothermic or endothermic event may appear, which, when correlated with the TGA data, can be assigned to decomposition.

-

TGA Thermogram: The TGA curve will show a flat baseline (stable mass) until the Tonset is reached. At this point, a sharp drop in mass will occur, indicating decomposition. The derivative of this curve (DTG) is crucial as it shows the rate of mass loss; its peak (Tmax) represents the temperature at which the decomposition reaction is fastest.

Logical Interdependence of TGA and DSC Data

Caption: Synergy between TGA and DSC to define thermal stability.

Conclusion and Best Practices

The thermal stability analysis of this compound via TGA and DSC provides a definitive profile of its behavior at elevated temperatures. The Tonset determined by TGA should be considered the upper limit for the material's application and long-term storage. Any excursions beyond this temperature risk irreversible degradation. This systematic, dual-technique approach ensures that the established thermal limits are robust, reliable, and grounded in fundamental material properties, providing critical data for product development, quality control, and safety assessment.

References

An In-Depth Technical Guide to the Molecular Modeling of 4-(Hexyloxy)phenyl 4-Butylbenzoate

Abstract

This technical guide provides a comprehensive, in-depth protocol for the molecular modeling of the liquid crystalline compound 4-(Hexyloxy)phenyl 4-Butylbenzoate. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, ensuring a robust and reproducible simulation workflow. We will cover the entire process from initial 3D structure generation and force field parameterization to the execution of molecular dynamics simulations and the subsequent analysis of mesophase properties. This guide is grounded in the principles of scientific integrity, providing a self-validating framework for the computational investigation of this and similar organic molecules.

Introduction: The Significance of this compound and the Role of Molecular Modeling

This compound is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that exhibit intermediate phases of matter between a crystalline solid and an isotropic liquid.[1] Its molecular structure, characterized by a rigid core of two phenyl rings linked by an ester group and flexible alkyl tails (hexyloxy and butyl groups), gives rise to its mesogenic properties. These properties are highly sensitive to molecular architecture and intermolecular interactions.

Molecular modeling, particularly molecular dynamics (MD) simulations, offers an unparalleled atomic-level window into the behavior of such materials.[2] By simulating the motions of atoms and molecules over time, we can predict and understand the formation of liquid crystal phases, calculate key physical properties, and gain insights that are often difficult or impossible to obtain through experimental means alone.[1] This guide will provide the necessary framework to perform such simulations with a high degree of scientific rigor.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₃H₃₀O₃ | [3] |

| Molecular Weight | 354.49 g/mol | [3] |

| Appearance | White to Light yellow powder to lump | [3] |